molecular formula C23H23N5O2S B6556806 N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040647-74-2

N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556806
CAS No.: 1040647-74-2
M. Wt: 433.5 g/mol
InChI Key: BIPMCKGGBDMKJQ-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide features a propanamide backbone with two critical substituents:

  • An indole-ethyl group (derived from tryptamine) at the N-terminus.
  • A thiazole ring at the C-terminus, functionalized with a phenylcarbamoyl amino group.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c29-21(24-13-12-16-14-25-20-9-5-4-8-19(16)20)11-10-18-15-31-23(27-18)28-22(30)26-17-6-2-1-3-7-17/h1-9,14-15,25H,10-13H2,(H,24,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPMCKGGBDMKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, anticonvulsant, and immunomodulatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring through an ethyl chain, with a phenylcarbamoyl group contributing to its biological properties. The structural formula can be represented as follows:

C19H20N4OS\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{OS}

Structural Components

ComponentDescription
IndoleAromatic heterocyclic compound
ThiazoleFive-membered ring containing sulfur
PhenylcarbamoylEnhances pharmacological properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of thiazole-containing compounds on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The results indicated:

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
9HT291.61Induces apoptosis via Bcl-2 inhibition
10Jurkat1.98Disrupts mitochondrial function

The presence of electron-donating groups in the phenyl ring was found to enhance activity significantly .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented extensively. For example, certain thiazole derivatives demonstrated effective protection in seizure models.

Case Study: Anticonvulsant Efficacy

A specific compound was tested in a pentylenetetrazole (PTZ) seizure model:

Compound IDDose (mg/kg)Protection (%)
110100
22075

These findings suggest that the thiazole moiety contributes significantly to anticonvulsant activity .

Immunomodulatory Effects

Immunomodulatory activities have also been observed with thiazole derivatives. These compounds can modulate immune responses, making them candidates for further investigation in autoimmune diseases.

Data Summary: Immunomodulatory Activity

A recent study assessed the immunomodulatory effects of several thiazole derivatives:

Compound IDImmune Response Effect
31Increased cytokine production
32Enhanced macrophage activation

Compounds with specific substitutions on the thiazole ring exhibited improved immunological profiles, suggesting potential therapeutic applications in immunotherapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Thiazole Ring : Essential for anticancer and anticonvulsant activities.
  • Phenyl Group : Substituents on the phenyl group influence cytotoxicity and immunomodulatory effects.
  • Indole Moiety : Contributes to overall stability and interaction with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Reference
Target Compound ~460 (estimated) Indole-ethyl, thiazole-phenylcarbamoyl Hypothesized: Anti-inflammatory, antimicrobial
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide 416.15 Carbazole, indole-ethyl NSAID-derived anti-inflammatory
HE46 ~420 (estimated) Cyclohexenyl, thiazole-cyclohexyl Antimicrobial (Streptomyces)
N-[(phenylcarbamoyl)amino]propanamides ~300–350 Phenylcarbamoyl, oxadiazole Antimicrobial

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